Cucumarioside G1's Supramolecular Assembly Diverges from Tubular Patterns of A2-2, Holotoxin A1, and Frondoside A
In direct transmission electron microscopy (TEM) studies, cholesterol complexes formed with cucumarioside A2-2, holotoxin A1, and frondoside A exhibited a tubular nanoparticle morphology. In contrast, complexes formed between cholesterol and cucumarioside G1 displayed a fundamentally different, non-tubular structure [1]. This distinction is critical for applications requiring specific nanoparticle geometry.
| Evidence Dimension | Supramolecular nanoparticle morphology with cholesterol |
|---|---|
| Target Compound Data | Non-tubular structure (distinct morphology) |
| Comparator Or Baseline | Cucumarioside A2-2, holotoxin A1, frondoside A: Tubular nanoparticles |
| Quantified Difference | Morphological divergence: tubular vs. non-tubular |
| Conditions | Transmission electron microscopy (TEM) analysis of cholesterol-glycoside complexes in aqueous medium |
Why This Matters
This difference demonstrates that cucumarioside G1 is not a functional equivalent to other members of its class for designing lipid-saponin carriers; substituting it with a tubular-forming glycoside would yield a different nanostructure and potentially altered payload delivery.
- [1] Mazeĭka, A. N., Popov, A. M., Kalinin, V. I., Avilov, S. A., & Sil'chenko, A. S. (2008). Complexation between triterpene glycosides of holothurians and cholesterol is the basis of lipid-saponin carriers of subunit protein antigens. Biofizika, 53(5), 826–835. View Source
